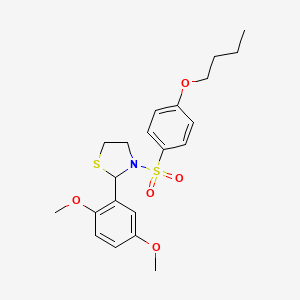

3-(4-Butoxyphenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

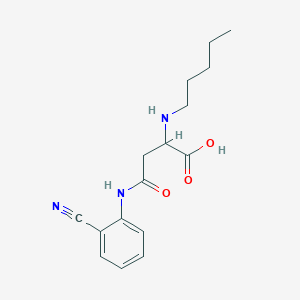

3-(4-Butoxyphenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine is a chemical compound with the molecular formula C20H25NO4S. It is a thiazolidine-based compound that has been extensively studied for its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Applications

3-(4-Butoxyphenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine and its derivatives have been studied for their potential antiproliferative effects against various human cancer cell lines. For instance, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives synthesized with different substituted aromatic sulfonyl chlorides and alkyl halides showed potent antiproliferative activity on carcinoma cell lines, including HeLa cells, HT-29 cells, MCF-7 cells, and HepG-2 cells. The importance of the nitro group on the thiazolidinone moiety and the dominant role of the fourth position of the substituted aryl ring in antiproliferative activity were confirmed (Chandrappa et al., 2008).

Chemiluminescence and Synthesis Applications

Thiazolidine derivatives have been explored for their unique chemiluminescent properties and synthetic applications. For instance, sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, derived from thiazolidine, were studied for base-induced chemiluminescence. These dioxetanes were sufficiently stable thermally to permit handling at room temperature and showed potential for various applications due to their light-emitting properties (Watanabe et al., 2010).

Anticancer and VEGFR-2 Inhibitor Applications

Novel sulfonamides with a 3,4-dimethoxyphenyl moiety, closely related to the core structure of interest, were synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, including human hepatocellular carcinoma (HepG2), human medulloblastoma (Daoy), human cervical cancer (HeLa), and human colon cancer (HT-29). Additionally, the most active derivatives were evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, indicating potential applications in cancer treatment and research (Ghorab et al., 2016).

Antibacterial Applications

Furthermore, the synthesis of 1,3-thiazolidine nucleoside analogues and their demonstrated significant antibacterial activity against human pathogens shed light on the potential of thiazolidine derivatives in addressing bacterial infections. These compounds, with free NH groups in the pyrimidine moiety, exhibited significant activity against a variety of standard strains, highlighting their potential as therapeutic agents (Sriharsha et al., 2006).

Eigenschaften

IUPAC Name |

3-(4-butoxyphenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5S2/c1-4-5-13-27-16-6-9-18(10-7-16)29(23,24)22-12-14-28-21(22)19-15-17(25-2)8-11-20(19)26-3/h6-11,15,21H,4-5,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQRZCQREBPHFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Butoxyphenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2421309.png)

![N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2421310.png)

![2-[1-(2-Methylpropylsulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2421315.png)

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2421316.png)

![N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2421324.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2421327.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2421329.png)

![6,8-dibromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2421330.png)